1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole
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Overview
Description
1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a fused ring system combining a naphthalene moiety with a pyridoindole structure
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of naphthalene-1-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired product. The reaction typically requires refluxing in a solvent such as ethanol or methanol for several hours .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell proliferation and survival pathways . By inhibiting PI3K, this compound can induce cell cycle arrest and reduce cancer cell migration, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: This compound features a similar core structure but with additional hydrogenation, leading to different chemical and biological properties.
9-Ethyl-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole-3-carboxylate: This derivative has been studied for its PI3K inhibitory activity and potential anticancer effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14N2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C21H14N2/c1-2-8-15-14(6-1)7-5-10-17(15)20-21-18(12-13-22-20)16-9-3-4-11-19(16)23-21/h1-13,23H |
InChI Key |
BGGNLJJRFYQTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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